molecular formula C18H17N3O2S B2805499 N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide CAS No. 2320958-93-6

N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2805499
CAS No.: 2320958-93-6
M. Wt: 339.41
InChI Key: LOXDECMXVGQXBU-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a benzenesulfonamide group. Bipyridine derivatives are known for their extensive applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods utilize similar coupling reactions but are optimized for large-scale production with stringent control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted sulfonamides, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes or catalyze specific chemical reactions. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide is unique due to its combination of a bipyridine moiety and a sulfonamide group, which imparts both metal-binding and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

3-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-14-3-2-4-17(11-14)24(22,23)21-13-15-5-10-20-18(12-15)16-6-8-19-9-7-16/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXDECMXVGQXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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